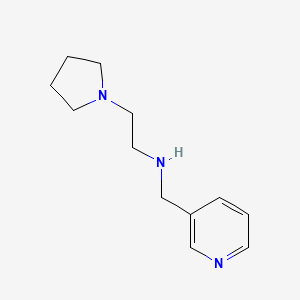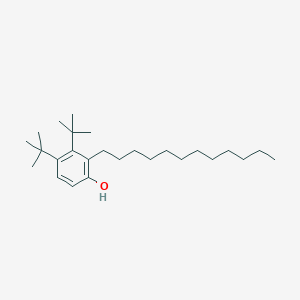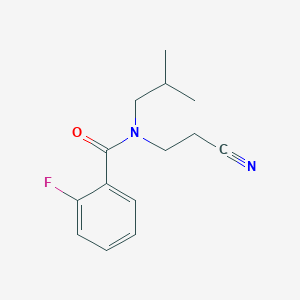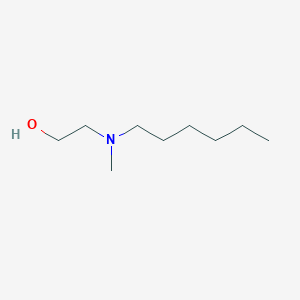
N-Hexyl-N-methylethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N-methylethanolamine is a chemical compound with the molecular formula C9H21NO. It is an alkanolamine, which means it contains both an amine group and a hydroxyl group. This compound is known for its flammable, corrosive, and colorless viscous liquid properties. It is used in various chemical synthesis processes due to its dual functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexyl-N-methylethanolamine can be synthesized through the reaction of hexylamine with ethylene oxide. The reaction typically occurs in an aqueous solution, where hexylamine reacts with ethylene oxide to form the desired product. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous feeding of reactants into a flow reactor. The reactants, hexylamine, and ethylene oxide, are reacted in the presence of a catalyst to enhance the reaction rate. The product is then purified through fractional distillation to obtain high yields of this compound.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-methylethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
N-Hexyl-N-methylethanolamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used as a solvent in the processing of natural gas and other industrial applications.
Mechanism of Action
The mechanism of action of N-Hexyl-N-methylethanolamine involves its interaction with molecular targets through its amine and hydroxyl functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Methylethanolamine: An alkanolamine with a shorter alkyl chain.
N-Benzyl-N-methylethanolamine: Contains a benzyl group instead of a hexyl group.
Dimethylethanolamine: Contains two methyl groups instead of a hexyl group.
Uniqueness
N-Hexyl-N-methylethanolamine is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that require these unique characteristics.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-[hexyl(methyl)amino]ethanol |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-10(2)8-9-11/h11H,3-9H2,1-2H3 |
InChI Key |
ZCMDQLIBAYWMDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)
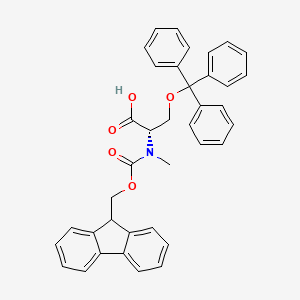
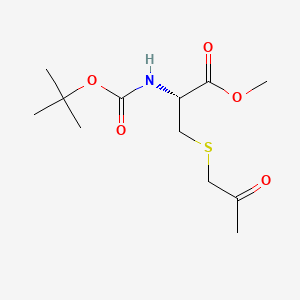
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
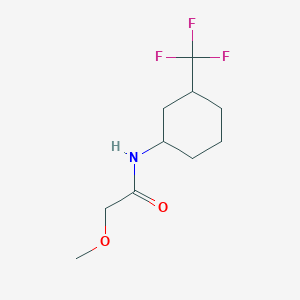
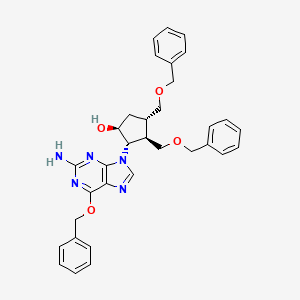
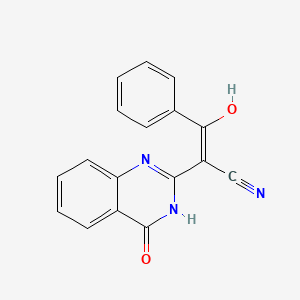
![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
